molecular formula C17H14Cl2N4O2 B11018734 3-(2,6-dichlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11018734
M. Wt: 377.2 g/mol
InChI Key: ZAIOFIOKMWQCCU-UHFFFAOYSA-N
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Description

3-(2,6-DICHLOROPHENYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dimethylpyrimidinyl group, and an isoxazolecarboxamide group. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-DICHLOROPHENYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the core isoxazole structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. For instance, the use of dichlorophenyl and dimethylpyrimidinyl precursors under controlled temperature and pressure conditions is crucial for the successful synthesis of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-DICHLOROPHENYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2,6-DICHLOROPHENYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-DICHLOROPHENYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-DICHLOROPHENYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE
  • 3-(2,6-DICHLOROPHENYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-5-METHYL-4-THIAZOLECARBOXAMIDE

Uniqueness

Compared to similar compounds, 3-(2,6-DICHLOROPHENYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE exhibits unique properties due to its specific structural configuration. These properties include enhanced stability, specific reactivity patterns, and potential biological activities that make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14Cl2N4O2

Molecular Weight

377.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H14Cl2N4O2/c1-8-7-9(2)21-17(20-8)22-16(24)13-10(3)25-23-15(13)14-11(18)5-4-6-12(14)19/h4-7H,1-3H3,(H,20,21,22,24)

InChI Key

ZAIOFIOKMWQCCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C

Origin of Product

United States

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